N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Overview
Description
The compound “N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide” is a complex organic molecule. It contains an aniline group (a benzene ring with an amino group), a carbonyl group (C=O), a vinyl group (C=C), and several methoxy groups (O-CH3). The presence of a nitro group (NO2) indicates that it might have been synthesized through a nitration reaction .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the introduction of the methoxy groups, and the creation of the vinyl group. The nitro group could be introduced through a nitration reaction, which typically involves the use of nitric acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aniline and carbonyl groups would likely contribute to the compound’s polarity, while the vinyl and methoxy groups could add some degree of non-polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aniline group could participate in electrophilic substitution reactions, while the vinyl group could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would likely be influenced by the polar aniline and carbonyl groups, as well as the non-polar vinyl and methoxy groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-33-19-11-9-16(10-12-19)24(29)27-20(25(30)26-18-7-5-4-6-8-18)13-17-14-22(34-2)23(35-3)15-21(17)28(31)32/h4-15H,1-3H3,(H,26,30)(H,27,29)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVWYBIWANHRCR-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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